N-(13-BENZOTHIAZOL-2-YL)-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
Description
The compound N-(1,3-Benzothiazol-2-yl)-2-[(5-Methyl-1H-1,3-Benzodiazol-2-yl)Sulfanyl]Acetamide (hereafter referred to as the target compound) is a heterocyclic acetamide derivative featuring a benzothiazole and a methyl-substituted benzodiazole moiety linked via a sulfanyl-acetamide bridge. The sulfanyl-acetamide motif is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c1-10-6-7-11-13(8-10)20-16(18-11)23-9-15(22)21-17-19-12-4-2-3-5-14(12)24-17/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTBTTLIBZSGGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(13-BENZOTHIAZOL-2-YL)-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Formation of Benzodiazole Moiety: This involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling Reaction: The two moieties are then coupled using a suitable linker, such as an acetamide group, under specific reaction conditions involving catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(13-BENZOTHIAZOL-2-YL)-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzothiazole or benzodiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
N-(13-BENZOTHIAZOL-2-YL)-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(13-BENZOTHIAZOL-2-YL)-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA to prevent replication or transcription.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The target compound shares core structural features with several synthesized analogs documented in the literature. A comparative analysis is provided below:
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features |
|---|---|---|---|
| Target Compound | C₁₉H₁₅N₅OS₂* | ~409.4† | Benzothiazole, 5-methyl-benzodiazole, sulfanyl-acetamide bridge |
| N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide | C₂₀H₁₇N₄SO₃Cl | 428.5 | Chloro-methylphenyl, indolylmethyl-oxadiazole, sulfanyl-acetamide |
| N-(2-Ethoxy-6-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide | C₂₂H₂₂N₄O₃S | 422.0 | Ethoxy-methylphenyl, indolylmethyl-oxadiazole, sulfanyl-acetamide |
| 2-[(5-Benzyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | C₁₁H₁₁N₃OS₂ | 265.35 | Benzyl-thiadiazole, sulfanyl-acetamide |
*Estimated based on structural similarity; †Calculated using atomic masses.
Sources :
Key Observations :
Heterocyclic Core: The target compound’s benzothiazole and benzodiazole rings differ from analogs featuring oxadiazole (e.g., compounds 8t, 8u) or thiadiazole (e.g., ChemBK compound) cores. Benzothiazoles are known for their electron-deficient aromatic systems, which may enhance binding to biological targets compared to oxadiazoles .
Substituent Effects: The 5-methyl group on the benzodiazole ring may confer steric and electronic effects distinct from the indolylmethyl or benzyl groups in analogs.
Molecular Weight : The target compound’s higher molecular weight (~409.4 g/mol) compared to simpler analogs (e.g., 265.35 g/mol for the thiadiazole derivative) suggests greater structural complexity, which could influence solubility and bioavailability .
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
